molecular formula C7H6N2O2S B2861029 1-(6-Hydroxyimidazo[2,1-b]thiazol-5-yl)ethanone CAS No. 67073-26-1

1-(6-Hydroxyimidazo[2,1-b]thiazol-5-yl)ethanone

Cat. No.: B2861029
CAS No.: 67073-26-1
M. Wt: 182.2
InChI Key: SCTHYTZYKBTAEE-UHFFFAOYSA-N
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Description

1-(6-Hydroxyimidazo[2,1-b]thiazol-5-yl)ethanone is a heterocyclic compound with the molecular formula C7H6N2O2S It features an imidazo[2,1-b]thiazole core, which is a fused ring system combining imidazole and thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(6-Hydroxyimidazo[2,1-b]thiazol-5-yl)ethanone can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminothiazole with glyoxal in the presence of an acid catalyst can yield the imidazo[2,1-b]thiazole core. Subsequent functionalization steps, such as hydroxylation and acetylation, can lead to the formation of this compound .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(6-Hydroxyimidazo[2,1-b]thiazol-5-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The imidazo[2,1-b]thiazole core can be reduced under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions at the imidazole or thiazole rings.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(6-Hydroxyimidazo[2,1-b]thiazol-5-yl)ethanone has several scientific research applications:

Comparison with Similar Compounds

Uniqueness: 1-(6-Hydroxyimidazo[2,1-b]thiazol-5-yl)ethanone is unique due to the presence of both hydroxyl and ethanone functional groups, which can influence its reactivity and interactions. These features make it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

1-(6-hydroxyimidazo[2,1-b][1,3]thiazol-5-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2S/c1-4(10)5-6(11)8-7-9(5)2-3-12-7/h2-3,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCTHYTZYKBTAEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N=C2N1C=CS2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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